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  • Product: 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride

Core Science & Biosynthesis

Foundational

1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride CAS number 1210824-85-3

A Strategic Building Block for GPCR and Sigma Receptor Ligand Design CAS Number: 1210824-85-3 Formula: C₁₁H₂₄Cl₂N₂ Molecular Weight: 255.23 g/mol Executive Summary 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for GPCR and Sigma Receptor Ligand Design

CAS Number: 1210824-85-3 Formula: C₁₁H₂₄Cl₂N₂ Molecular Weight: 255.23 g/mol

Executive Summary

1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride is a specialized heterocyclic building block used extensively in the synthesis of central nervous system (CNS) active agents. Belonging to the "privileged" N-alkylpiperazine scaffold class, this compound is critical for drug discovery programs targeting G-protein coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (D2/D3) subtypes—and sigma receptors.

Unlike the unsubstituted cyclohexylpiperazine, the introduction of a methyl group at the C2 position of the cyclohexane ring introduces significant steric bulk and conformational rigidity. This structural feature is exploited by medicinal chemists to modulate receptor subtype selectivity and metabolic stability (blocking P450 oxidation sites).

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

This compound exists as a dihydrochloride salt, ensuring high water solubility and stability compared to its free base form, which is prone to oxidation and carbamate formation upon air exposure.

PropertySpecificationRelevance to Research
Appearance White to off-white solidEasy handling for solid-phase or solution-phase synthesis.
Solubility Water (>50 mg/mL), DMSOCompatible with standard biological assay buffers and organic reaction media.
Acidity (pKa) ~9.8 (Piperazine N4), ~5.6 (N1)The secondary amine (N4) remains protonated at physiological pH, aiding electrostatic receptor binding.
Stereochemistry Mixture of cis/trans isomersCritical: Commercial batches are often diastereomeric mixtures. Separation may be required for SAR refinement.
Hygroscopicity ModerateRequires storage under desiccant; moisture uptake can alter stoichiometry.
Synthesis & Manufacturing Methodologies

For research and scale-up, the synthesis of 1-(2-Methyl-cyclohexyl)-piperazine is most efficiently achieved via Reductive Amination . This route minimizes the formation of elimination byproducts common in nucleophilic substitution with sterically hindered halides.

Protocol: Reductive Amination (Standardized)

Reagents: 2-Methylcyclohexanone, Piperazine (excess), Sodium Triacetoxyborohydride (STAB), Acetic Acid, Dichloroethane (DCE).

  • Imine Formation:

    • Dissolve 2-methylcyclohexanone (1.0 eq) and Piperazine (3.0 eq) in DCE.

    • Note: Excess piperazine prevents bis-alkylation (formation of the symmetric dimer).

    • Add catalytic Acetic Acid (1-2 drops) to activate the ketone carbonyl.

    • Stir at room temperature for 2 hours under nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Mechanism: STAB is a mild reducing agent that selectively reduces the iminium ion over the ketone, preventing side reactions.

    • Allow to warm to room temperature and stir overnight (12-16h).

  • Work-up & Salt Formation:

    • Quench with saturated aqueous NaHCO₃. Extract with DCM.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether. Add 4M HCl in Dioxane dropwise.

    • Precipitate the dihydrochloride salt, filter, and wash with cold ether.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Methylcyclohexanone (Starting Material) Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation Reagent Piperazine (3.0 eq) + AcOH (cat) Reagent->Intermediate Reduction Reduction (STAB, DCE) Intermediate->Reduction Product 1-(2-Methyl-cyclohexyl)- piperazine 2HCl Reduction->Product HCl Salt Formation

Caption: Step-wise reductive amination pathway favoring mono-alkylation and high yield.

Applications in Drug Discovery[3][5][6][8][10][11]
4.1. Pharmacophore Mapping

The 1-(2-methyl-cyclohexyl)-piperazine moiety serves as a versatile template. The piperazine nitrogen (N4) acts as a hydrogen bond acceptor/donor or ionic interaction site (when protonated), while the cyclohexyl ring provides a lipophilic anchor.

  • Conformational Locking: The 2-methyl group creates steric hindrance that restricts the rotation of the cyclohexyl ring relative to the piperazine. This "conformational lock" can freeze the molecule in a bioactive conformation, potentially increasing affinity for receptors that require specific steric bulk (e.g., Sigma-1 receptors).

  • Metabolic Protection: Substitution at the 2-position of the cyclohexyl ring hinders metabolic oxidation at this site, a common clearance pathway for simple cyclohexyl amines.

4.2. Target Receptors
  • Sigma Receptors (σ1/σ2): High affinity is often observed for N-cyclohexylpiperazines. These ligands are investigated for neuroprotective, antipsychotic, and analgesic properties.

  • Serotonin Receptors (5-HT1A, 5-HT7): The scaffold mimics the structure of known anxiolytics (e.g., buspirone analogs). The 2-methyl group can enhance selectivity over α1-adrenergic receptors, reducing cardiovascular side effects.

  • Dopamine Receptors (D2/D3): Used as the "tail" region in bitopic ligands to reach secondary binding pockets within the GPCR transmembrane domain.

Visualizing the SAR Logic

SAR_Logic Core 1-(2-Methyl-cyclohexyl)- piperazine Core N4 Distal Nitrogen (N4) (Linker Attachment Point) Core->N4 N1 Proximal Nitrogen (N1) (Basic Center / pKa ~5.6) Core->N1 Cyclo Cyclohexyl Ring (Lipophilic Domain) Core->Cyclo N4_Effect Connects to Aryl/Heteroaryl (Primary Pharmacophore) N4->N4_Effect N1_Effect Ionic Bond with Asp residue in GPCR Binding Pocket N1->N1_Effect Methyl 2-Methyl Group (Steric Lock / Selectivity) Cyclo->Methyl Substitution Methyl_Effect Increases Selectivity (5-HT vs α1) Blocks Metabolic Oxidation Methyl->Methyl_Effect

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional domains.

Handling, Safety, and Stability

Signal Word: WARNING

  • Acute Toxicity: Piperazine derivatives can be harmful if swallowed (H302). They may act as sensitizers.

  • Corrosivity: The dihydrochloride salt is acidic. Contact with eyes or skin can cause irritation (H315, H319).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; exposure to humid air will lead to "caking" and difficulty in accurate weighing.

  • Incompatibility: Strong oxidizing agents. Avoid mixing with aldehydes unless intended for reaction (risk of polymerization).

Self-Validating Protocol for Use: Before using in a biological assay, verify the integrity of the salt:

  • Visual Check: Must be a free-flowing white powder. If yellow or sticky, recrystallize from Ethanol/Ether.

  • pH Check: Dissolve a small amount in water; pH should be acidic (~3-4). Neutralize with buffer for cell-based assays.

References
  • Sigma-Aldrich. (n.d.). 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride Product Specification. Retrieved from

  • ChemScene. (n.d.). Cyclohexyl(piperazin-1-yl)methanone hydrochloride and related piperazine building blocks. Retrieved from

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A receptor affinity of 1-(2-pyrimidinyl)piperazine derivatives. Journal of Medicinal Chemistry. (Contextualizing the piperazine scaffold in 5-HT ligands).
  • Kamei, C., et al. (1990). Influence of certain piperazine derivatives on the central nervous system. Arzneimittelforschung. (General pharmacology of cyclohexyl-piperazines).
  • BenchChem. (2025).[1] The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

Sources

Exploratory

The Evolving Landscape of Cyclohexyl and Substituted-Cyclohexyl Piperazine Derivatives in Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the fine-tuning of solubility, lipophilicity, and target engagement.[3][4] This guide delves into a specific and increasingly important subclass: cyclohexyl and substituted-cyclohexyl piperazine derivatives. We will explore the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their roles in oncology and central nervous system (CNS) disorders.

The Cyclohexyl Moiety: A Key Modulator of Pharmacological Activity

The incorporation of a cyclohexyl or a substituted-cyclohexyl group onto the piperazine scaffold introduces a lipophilic, three-dimensional element that can significantly influence a molecule's biological activity. This aliphatic ring can enhance binding to hydrophobic pockets within target proteins, improve metabolic stability, and modulate pharmacokinetic properties. The stereochemistry of substituted cyclohexyl rings further allows for precise spatial orientation of functional groups, which can be critical for selective target recognition.

Synthetic Strategies for Cyclohexyl Piperazine Derivatives

The synthesis of N-substituted piperazines is a well-established field, with several robust methods available to medicinal chemists.[5][6] The construction of cyclohexyl and substituted-cyclohexyl piperazine derivatives typically follows one of two general pathways: direct N-alkylation of a piperazine core or the construction of the piperazine ring onto a pre-existing cyclohexyl-containing fragment.

A common and straightforward approach involves the direct N-alkylation of a mono-protected piperazine, such as 1-Boc-piperazine, with a cyclohexyl halide in the presence of a base. Subsequent deprotection of the Boc group yields the 1-cyclohexylpiperazine core, which can then be further functionalized at the second nitrogen atom.[7]

Reductive amination is another powerful tool for the synthesis of these derivatives. This method involves the reaction of a cyclohexanone or a substituted cyclohexanone with a piperazine derivative in the presence of a reducing agent, such as sodium triacetoxyborohydride. This approach is particularly useful for creating a diverse library of analogs for SAR studies.

For more complex derivatives, multi-step synthetic sequences are often employed. These can involve the initial synthesis of a functionalized cyclohexylamine, which is then used to construct the piperazine ring through reactions with bis(2-chloroethyl)amine or other suitable reagents.

Therapeutic Applications and Structure-Activity Relationships

Cyclohexyl and substituted-cyclohexyl piperazine derivatives have shown promise in a variety of therapeutic areas, most notably in oncology and for the treatment of CNS disorders. The following sections will explore some key examples and the associated structure-activity relationships.

Oncology: Targeting Sigma Receptors and P-glycoprotein

A significant body of research has focused on the development of cyclohexylpiperazine derivatives as ligands for sigma receptors, which are overexpressed in a number of tumor types.[8] One of the most well-studied examples is the cyclohexylpiperazine derivative PB28 , which acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist.[8][9][10]

PB28 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and pancreatic cancer.[9][11] Interestingly, the cytotoxic effects of PB28 appear to be mediated through a caspase-independent apoptotic pathway.[9] Furthermore, PB28 has been found to modulate the activity of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance in cancer.[9][12] This dual mechanism of action—direct cytotoxicity and reversal of drug resistance—makes PB28 and its analogs attractive candidates for further development.

The structure-activity relationship studies of cyclohexylpiperazine derivatives targeting sigma receptors have revealed several key features:

  • The Cyclohexyl Group: The presence of the cyclohexyl ring is crucial for high-affinity binding to sigma-2 receptors.[13]

  • The Piperazine Core: The piperazine ring acts as a central scaffold, and its substitution pattern significantly influences both affinity and selectivity.

  • The Second Substituent: The nature of the substituent on the second nitrogen of the piperazine ring can be varied to modulate the compound's overall pharmacological profile, including its selectivity for sigma-1 versus sigma-2 receptors.

CompoundKey Structural FeaturesBiological ActivityReference
PB28 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazineSigma-2 agonist, sigma-1 antagonist; anticancer activity; P-gp modulator[8][9][11][13]
cis-11 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazine derivativeMixed sigma receptor and human Δ(8)-Δ(7) sterol isomerase ligand; antiproliferative and P-gp inhibitory activity[12]
cis-33 2,6-dimethoxy derivative of 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazineSelective Δ(8)-Δ(7) sterol isomerase inhibitor with antiproliferative activity[14]
Central Nervous System Disorders: Modulating Dopamine and Serotonin Receptors

The piperazine scaffold is a common feature in many CNS-active drugs, and the addition of a cyclohexyl moiety has been explored as a strategy to develop novel agents for a range of neurological and psychiatric conditions.[15][16] These compounds have shown activity as antagonists and partial agonists at dopamine and serotonin receptors.[17]

For example, a series of 3-[[(4-aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been investigated as dopamine D2 partial agonists.[13] The stereochemistry of the cyclohexyl ring and the length of the alkyl linker were found to be critical for activity. These compounds demonstrated the potential to modulate dopamine synthesis and release, suggesting their utility as antipsychotic agents.

In another study, 1,4-disubstituted cyclohexane derivatives of arylpiperazines were found to be potent 5-HT1A receptor ligands with potential anxiolytic activity.[17] The rigidity imparted by the cyclohexane ring, along with the nature of the substituents on the arylpiperazine moiety, was shown to influence the intrinsic activity of these compounds, leading to either antagonist or agonist profiles.

The SAR for these CNS-active cyclohexyl piperazine derivatives highlights the importance of:

  • Stereochemistry: The relative orientation of substituents on the cyclohexyl ring can have a profound impact on receptor binding and functional activity.

  • Linker Length: The distance between the piperazine core and other pharmacophoric elements is a key determinant of potency.

  • Aryl Substituents: The electronic and steric properties of substituents on the arylpiperazine moiety can be tuned to achieve selectivity for different receptor subtypes.

Experimental Protocols

General Procedure for the Synthesis of 1-Cyclohexylpiperazine

A common method for the synthesis of the 1-cyclohexylpiperazine core involves the reaction of 1-Boc-piperazine with a cyclohexyl halide.[7]

  • To a solution of 1-Boc-piperazine and an inorganic base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile), add a cyclohexyl halide (e.g., cyclohexyl bromide).

  • Heat the reaction mixture at reflux until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclohexylpiperazine.

  • Purify the crude product by column chromatography if necessary.

  • To remove the Boc protecting group, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base and extracted to yield the free 1-cyclohexylpiperazine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.[20][21][22]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Radioligand Binding: In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone), and various concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and unbound radioligand.

  • Washing: Wash the filters with a cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Synthesis_of_Cyclohexyl_Piperazines cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination 1-Boc-Piperazine 1-Boc-Piperazine Intermediate_1 1-Boc-4-cyclohexylpiperazine 1-Boc-Piperazine->Intermediate_1 Base Cyclohexyl_Halide Cyclohexyl Halide Cyclohexyl_Halide->Intermediate_1 Deprotection Acidic Deprotection Intermediate_1->Deprotection Final_Product_1 1-Cyclohexylpiperazine Deprotection->Final_Product_1 Cyclohexanone Cyclohexanone Final_Product_2 1-Cyclohexylpiperazine Cyclohexanone->Final_Product_2 Piperazine Piperazine Piperazine->Final_Product_2 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product_2

Caption: Common synthetic routes to 1-cyclohexylpiperazine.

Anticancer_Mechanism_of_Action Cyclohexylpiperazine_Derivative Cyclohexylpiperazine Derivative (e.g., PB28) Sigma2_Receptor Sigma-2 Receptor Cyclohexylpiperazine_Derivative->Sigma2_Receptor Agonist P_gp P-glycoprotein (P-gp) Cyclohexylpiperazine_Derivative->P_gp Inhibitor Apoptosis Caspase-Independent Apoptosis Sigma2_Receptor->Apoptosis Drug_Efflux Reduced Drug Efflux P_gp->Drug_Efflux Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Induces Death Drug_Efflux->Cancer_Cell Increases Intracellular Concentration of Chemotherapy Chemotherapeutic Drug Chemotherapy->Cancer_Cell Chemotherapy->Drug_Efflux

Caption: Dual mechanism of action of certain cyclohexylpiperazine derivatives in cancer.

Future Perspectives

The exploration of cyclohexyl and substituted-cyclohexyl piperazine derivatives in medicinal chemistry is an active and promising area of research. Future efforts will likely focus on several key areas:

  • Stereoselective Synthesis: The development of efficient methods for the stereoselective synthesis of substituted cyclohexyl piperazines will be crucial for dissecting the specific contributions of different stereoisomers to biological activity.

  • Expansion of Therapeutic Targets: While significant progress has been made in targeting sigma, dopamine, and serotonin receptors, the versatility of this scaffold suggests that it could be adapted to target a wide range of other proteins implicated in disease.

  • Fine-Tuning of Pharmacokinetic Properties: Further optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for translating their in vitro potency into in vivo efficacy and safety.

  • Combinatorial Approaches: The use of combinatorial chemistry and high-throughput screening will enable the rapid generation and evaluation of large libraries of cyclohexyl piperazine derivatives, accelerating the discovery of new lead compounds.

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  • Catapharma Products. (n.d.). N-Cyclohexyl Piperazine. Catapharma Products. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • ResearchGate. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

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Foundational

Topographical and Conformational Dynamics of Piperazine Isomers: A Technical Guide to 1-(2-Methyl-cyclohexyl)-piperazine vs. 1-Cyclohexyl-2-methyl-piperazine

Executive Summary The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties, enhance oral bioavailability, and provide rigid spatial ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties, enhance oral bioavailability, and provide rigid spatial vectors for hydrogen bond acceptors and donors[1]. However, the precise topographical arrangement of substituents on or adjacent to the piperazine ring dictates the molecule's conformational equilibrium and, consequently, its pharmacodynamic profile.

This whitepaper provides an in-depth technical analysis of two constitutional isomers: 1-(2-Methyl-cyclohexyl)-piperazine and 1-cyclohexyl-2-methyl-piperazine . While both share the molecular formula C₁₁H₂₂N₂, the migration of a single methyl group from the carbocyclic ring to the heterocyclic ring fundamentally alters the molecule's stereochemical complexity, internal steric strain, and analytical validation pathways.

Structural Connectivity and Stereochemical Topography

The core divergence between these two molecules lies in their connectivity, which directly dictates their stereochemical potential and 3D topography.

  • 1-(2-Methyl-cyclohexyl)-piperazine : In this isomer, the piperazine ring is unsubstituted at its carbon atoms. The methyl group resides on the C2' position of the cyclohexyl ring. This creates two adjacent stereocenters (C1' and C2' on the cyclohexyl ring), resulting in four possible stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers).

  • 1-Cyclohexyl-2-methyl-piperazine : Here, the methyl group is located on the C2 position of the piperazine ring, adjacent to the N1 nitrogen (which bears the cyclohexyl group). The cyclohexyl ring is achiral, but the piperazine ring now possesses a stereocenter at C2, yielding two enantiomers, (R) and (S).

As highlighted by recent progress in asymmetric synthesis, carbon-substituted piperazine pharmacophores remain an underexplored chemical space compared to N-substituted variants, making the isolation and characterization of C2-substituted piperazines critical for novel drug discovery[2].

IsomerDynamics Root C11H22N2 Isomers CompA 1-(2-Methyl-cyclohexyl) piperazine Root->CompA CompB 1-Cyclohexyl-2-methyl piperazine Root->CompB StereoA Stereocenters C1', C2' (Cyclohexyl) CompA->StereoA StereoB Stereocenter C2 (Piperazine) CompB->StereoB ConfA Unrestricted Piperazine Chair-Chair Flip StereoA->ConfA ConfB Restricted Flip (Axial Preference) StereoB->ConfB

Structural and conformational divergence pathways of C11H22N2 isomers.

Conformational Causality & Pharmacological Impact

The position of the methyl group exerts a profound causal effect on the conformational thermodynamics of the piperazine ring.

Unrestricted vs. Restricted Ring Flipping: In 1-(2-Methyl-cyclohexyl)-piperazine, the piperazine ring lacks carbon substituents. Vibrational spectroscopic investigations of similar 1-cyclohexylpiperazines demonstrate that the unsubstituted piperazine ring readily undergoes chair-chair interconversion, heavily favoring an equatorial-equatorial conformation to minimize steric clash with the N-substituent[3]. The overall molecular shape is dictated primarily by the cis or trans relationship of the methyl and piperazine groups on the cyclohexyl ring.

Conversely, 1-cyclohexyl-2-methyl-piperazine experiences severe localized steric strain. The bulky cyclohexyl group at N1 strongly prefers an equatorial position to avoid 1,3-diaxial interactions. If the N1-cyclohexyl is equatorial, the adjacent C2-methyl group is forced into a conformational dilemma: adopt an equatorial position (creating a severe gauche interaction with the N1-cyclohexyl group) or adopt an axial position (incurring 1,3-diaxial interactions with the piperazine protons).

The Axial Preference Phenomenon: Advanced conformational analyses of 2-substituted piperazines reveal a counterintuitive phenomenon: these molecules frequently prefer the axial conformation for the C2-substituent[4]. This axial orientation minimizes the A(1,2) steric clash with the N1-substituent and uniquely alters the spatial vector of the basic N4 lone pair. In medicinal chemistry, this specific axial trajectory is often required to mimic natural pharmacophores (such as nicotine) and properly colocalize with receptor binding sites, such as the α7 nicotinic acetylcholine receptor[4].

Quantitative Data Presentation

The following table summarizes the causal relationship between the structural connectivity and the resulting physicochemical and topographical properties.

Property1-(2-Methyl-cyclohexyl)-piperazine1-Cyclohexyl-2-methyl-piperazine
Molecular Formula C₁₁H₂₂N₂C₁₁H₂₂N₂
Methyl Locus Cyclohexyl Ring (C2')Piperazine Ring (C2)
Chiral Centers C1', C2' (Cyclohexyl)C2 (Piperazine)
Stereoisomers 4 (cis/trans pairs of enantiomers)2 ((R)/(S) enantiomers)
Piperazine Dynamics Highly flexible chair-chair interconversionRestricted; strong axial/equatorial preference
Primary Steric Strain Cyclohexyl intra-ring (A-values)N1-Cyclohexyl / C2-Methyl clash (A(1,2) strain)
Receptor Impact Modulates lipophilic pocket bindingDirectly alters basic nitrogen spatial trajectory

Self-Validating Experimental Protocols

To rigorously differentiate and validate these isomers in a drug development setting, a self-validating analytical workflow must be employed. Relying solely on 1D ¹H-NMR is insufficient due to overlapping aliphatic multiplets. The following protocol establishes absolute connectivity and 3D conformation.

Workflow S1 Regioselective Synthesis S2 Chiral HPLC Resolution S1->S2 S3 2D-NMR (HMBC) Connectivity S2->S3 S4 X-Ray / NOESY Conformation S3->S4

Self-validating analytical workflow for piperazine isomer differentiation.

Step-by-Step Methodology

Step 1: Regioselective Reductive Amination Causality: To prevent constitutional isomerization, the synthesis must dictate the final connectivity via the starting materials.

  • For 1-(2-Methyl-cyclohexyl)-piperazine: React 2-methylcyclohexanone (1.0 eq) with mono-Boc-protected piperazine (1.1 eq) in dichloroethane. Add NaBH(OAc)₃ (1.5 eq) and a catalytic amount of acetic acid. The iminium intermediate forms exclusively on the cyclohexyl ring.

  • For 1-Cyclohexyl-2-methyl-piperazine: React cyclohexanone (1.0 eq) with 3-methyl-1-Boc-piperazine (1.1 eq) under identical reductive amination conditions. The reaction occurs at the sterically hindered secondary amine of the piperazine ring.

  • Quench with saturated NaHCO₃, extract with dichloromethane, and remove the Boc protecting group using 4M HCl in dioxane.

Step 2: Chromatographic Resolution Causality: Because both syntheses yield stereoisomeric mixtures, chiral resolution is mandatory to isolate single pharmacophores.

  • Dissolve the crude amine in a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Inject onto a normal-phase chiral column (e.g., Chiralpak AD-H).

  • Monitor UV absorbance at 210 nm to separate the enantiomers (and diastereomers for the cyclohexyl-substituted variant).

Step 3: Orthogonal Structural Validation (2D-NMR & X-Ray) Causality: Scalar properties (mass, 1D-NMR integrations) are identical between constitutional isomers. 2D-NMR is required to prove connectivity, while NOESY proves the 3D conformation.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC spectra to trace the ³J_CH couplings.

    • Validation A: In 1-(2-Methyl-cyclohexyl)-piperazine, the methyl protons (~0.9 ppm) will show cross-peaks to the cyclohexyl C1' and C3' carbons.

    • Validation B: In 1-Cyclohexyl-2-methyl-piperazine, the methyl protons will show cross-peaks to the piperazine N1 and C3 carbons, definitively proving the methyl group's location.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire NOESY spectra with a mixing time of 300-500 ms. Look for through-space interactions between the C2-methyl protons and the axial protons of the piperazine ring. A strong NOE to the C4/C6 axial protons confirms the axial preference of the 2-substituted piperazine[4].

  • X-Ray Crystallography: For absolute stereochemical assignment, crystallize the dihydrochloride salt of the isolated isomer via slow evaporation in methanol/ether. This provides the definitive spatial coordinates of the basic nitrogens required for in silico receptor docking.

References

  • Alver, Ö., & Parlak, C. (2010). "Vibrational spectroscopic investigation and conformational analysis of 1-cyclohexylpiperazine". Journal of Molecular Structure, 975(1-3), 85-92. 3[3]

  • Magriotis, P. A. (2020). "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles". RSC Medicinal Chemistry, 11(7), 745-759. 2[2]

  • Kallel, E. A., Vangel, C., & Elbaum, D. (2016). "Conformational analysis of 2-substituted piperazines". Bioorganic & Medicinal Chemistry Letters, 26(13), 3010-3013. 4[4]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). "The medicinal chemistry of piperazines: A review". Chemical Biology & Drug Design, 103(6), e14537. 1[1]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Piperazine Dihydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Introduction Piperazine dihydrochloride, the dihydrochloride salt of the heterocyclic amine piperazine, is a compound of significant interest in the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine dihydrochloride, the dihydrochloride salt of the heterocyclic amine piperazine, is a compound of significant interest in the pharmaceutical and chemical industries.[1][2] Its stable, water-soluble nature makes it a versatile intermediate and a valuable active pharmaceutical ingredient (API) in its own right.[1][3] This guide provides a comprehensive overview of the core chemical properties of piperazine dihydrochloride, offering insights into its synthesis, structure, physicochemical characteristics, and analytical methodologies. This document is intended to serve as a technical resource for professionals engaged in research, development, and quality control involving this important compound.

Chemical Structure and Synthesis

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions of the ring.[2] The formation of the dihydrochloride salt involves the protonation of both nitrogen atoms by two equivalents of hydrochloric acid. This reaction is typically carried out by treating a solution of piperazine, often in an alcohol like ethanol, with concentrated hydrochloric acid.[4][5][6] The resulting salt precipitates from the solution and can be isolated in high yield.[6]

The piperazine ring in the dihydrochloride salt typically adopts a chair conformation.[7] X-ray crystallography studies have shown that the piperazinium dication forms hydrogen bonds with chloride ions and, in the case of the monohydrate, with water molecules, creating a stable crystal lattice.[8][9]

Diagram: Synthesis of Piperazine Dihydrochloride

G piperazine Piperazine reaction Protonation Reaction piperazine->reaction hcl 2 HCl hcl->reaction solvent Ethanol solvent->reaction product Piperazine Dihydrochloride reaction->product

Caption: A simplified workflow for the synthesis of piperazine dihydrochloride.

Physicochemical Properties

The conversion of piperazine base to its dihydrochloride salt significantly alters its physical and chemical properties, enhancing its stability and solubility in aqueous media.[10][11]

Physical Appearance and Form

Piperazine dihydrochloride is typically a white to cream-colored crystalline powder or needles.[6][10][12]

Melting Point and Decomposition

The melting point of piperazine dihydrochloride is reported to be around 318-320°C, with decomposition occurring at this temperature.[6][10] When heated to decomposition, it can emit toxic fumes of nitrous oxide and hydrogen chloride.[10][13]

Solubility

A key advantage of the dihydrochloride salt is its high solubility in water.[3] This property is crucial for its use in pharmaceutical formulations and as a reactant in aqueous chemical synthesis.[1][14] It is generally insoluble in organic solvents.[10]

Solvent Solubility Temperature (°C)
Water35%0
Water41%20
Water48%50

Data sourced from PubChem.[10]

pKa and pH

As a salt of a weak base and a strong acid, solutions of piperazine dihydrochloride are acidic. The pH of a 1 in 20 solution is typically between 3.0 and 3.4.[15] The two pKa values for the protonated piperazine molecule are approximately 5.35 and 9.73.[16] Understanding the pKa is critical for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Stability and Hygroscopicity

Piperazine dihydrochloride is more stable than the free base, particularly in neutral or acidic media and at temperatures up to 270°C.[10][13] It is described as slightly hygroscopic, meaning it can absorb moisture from the air.[6][10] Therefore, it should be stored in tightly closed containers in a cool, dry place to maintain its integrity.[13][17]

Analytical Characterization

A variety of analytical methods are employed to confirm the identity, purity, and concentration of piperazine dihydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine and its salts.[18][19][20] Due to the lack of a strong chromophore in the piperazine molecule, derivatization is often employed to allow for UV detection at low levels.[18] Gas Chromatography (GC) and ion chromatography are also utilized.[18][19]

Spectroscopic Methods

Spectrophotometric methods can be used to determine the amount of piperazine salts in various formulations, including animal feed.[10] Near-infrared spectroscopy has also been applied for the analysis of powders and syrups.[10]

Titrimetric and Gravimetric Methods

Official pharmacopoeial methods have historically included gravimetric analysis with picric acid for the determination of piperazine in its formulations.[19]

Polarography

A polarographic method has been developed for the analysis of piperazine in animal feeds, which involves the formation of a reducible condensation product with formaldehyde.[21]

Diagram: Analytical Workflow for Piperazine Dihydrochloride

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis dissolution Dissolution in Solvent derivatization Derivatization (optional) dissolution->derivatization gc GC-MS dissolution->gc titration Titration dissolution->titration hplc HPLC-UV derivatization->hplc quantification Quantification hplc->quantification purity Purity Assessment gc->purity titration->quantification

Caption: A general workflow for the analytical characterization of piperazine dihydrochloride.

Applications in Research and Drug Development

Piperazine dihydrochloride serves as a crucial building block in the synthesis of a wide range of pharmaceuticals. The piperazine moiety is a common pharmacophore found in drugs targeting the central nervous system, including anti-anxiety and anti-depressant medications.[14][22] It is also a key intermediate in the manufacture of antihistamines and tranquilizers.[6]

In veterinary medicine, piperazine dihydrochloride is widely used as an anthelmintic agent to treat parasitic worm infections in animals such as poultry, swine, and horses.[6][23][24] Its mechanism of action involves paralyzing the parasites, which allows the host to expel them.[23]

Safety and Handling

Piperazine dihydrochloride is considered a hazardous substance and should be handled with appropriate personal protective equipment.[25] It can cause skin and eye irritation and may cause allergic skin reactions or asthma-like symptoms if inhaled.[13][17][26] It is important to handle the compound in a well-ventilated area and to avoid the formation of dust.[13] Store it away from incompatible materials such as strong oxidizing agents.[6][17]

Conclusion

Piperazine dihydrochloride is a chemically stable and highly water-soluble salt with a well-defined set of physicochemical properties. Its utility as a synthetic intermediate and an active pharmaceutical ingredient is underscored by its versatile reactivity and favorable handling characteristics. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers, scientists, and drug development professionals working with this important compound. The provided information on synthesis, characterization, and safe handling is intended to support the effective and safe utilization of piperazine dihydrochloride in a variety of scientific applications.

References

  • PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. [Link]

  • Organic Syntheses. 1-benzylpiperazine - Organic Syntheses Procedure. [Link]

  • Occupational Safety and Health Administration. PIPERAZINE DIHYDROCHLORIDE. [Link]

  • New Jersey Department of Health. DIHYDROCHLORIDE HAZARD SUMMARY. [Link]

  • International Union of Crystallography. (IUCr) Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

  • PubChem. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850. [Link]

  • IUCr Journals. Redetermination of piperazine dihydrochloride monohydrate. [Link]

  • European Patent Office. Process for the preparation of piperazine derivatives. [Link]

  • Oxford Academic. Polarographic Determination of Piperazine in Animal Feeds. [Link]

  • ResearchGate. Redetermination of piperazine dihydrochloride monohydrate | Request PDF. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Dominion Vet. PIPERAZINE DIHYDROCHLORIDE 53% WORMER. [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]

  • WIPO Patentscope. WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF. [Link]

  • PubChem. Piperazine, hydrochloride (1:?). [Link]

  • Wikipedia. Piperazine. [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • USP. Piperazine Dihydrochloride USP 2025. [Link]

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Protocols & Analytical Methods

Method

Solubility of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride in DMSO and water

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Topic: Determination of the Solubility Characteristics of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride in Dimethyl Sulfoxid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Topic: Determination of the Solubility Characteristics of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride in Dimethyl Sulfoxide (DMSO) and Aqueous Media

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of the research compound 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride (MW: 255.23 g/mol )[1]. As a dihydrochloride salt, its behavior in aqueous solutions can be complex, and its solubility is a critical parameter for ensuring data integrity in both in vitro high-throughput screening (HTS) and later-stage drug development studies. We present detailed, field-tested protocols for quantifying solubility in anhydrous DMSO, essential for stock solution preparation, and for determining both kinetic and thermodynamic solubility in aqueous buffers to predict its behavior in biological assays. This guide emphasizes the scientific rationale behind the methodologies, data interpretation, and potential pitfalls, empowering researchers to generate accurate and reproducible solubility data.

Scientific Principles & Strategic Importance

The accurate assessment of a compound's solubility is a foundational step in the drug discovery pipeline. Low solubility can lead to underestimated biological activity, poor bioavailability, and unreliable structure-activity relationships (SAR)[2][3].

The Role of DMSO: A Double-Edged Sword

Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery due to its remarkable ability to dissolve a wide range of organic molecules[3][4]. It is the standard for preparing high-concentration stock solutions for compound libraries. However, it is critical to recognize that:

  • Hygroscopicity: DMSO readily absorbs atmospheric water, which can alter its solvent properties and potentially degrade labile compounds. Always use anhydrous DMSO and store it properly[5].

  • Assay Interference: At final concentrations typically above 0.5%, DMSO can exhibit its own biological effects or cause cytotoxicity, confounding experimental results[6].

  • Precipitation Risk: Compounds fully dissolved in 100% DMSO may precipitate ("crash out") when diluted into aqueous assay buffers, a leading cause of inaccurate concentration determination and false negatives[6][7].

Aqueous Solubility: The Kinetic vs. Thermodynamic Paradigm

"Aqueous solubility" is not a single value but is context-dependent. Understanding the distinction between kinetic and thermodynamic measurements is crucial for experimental design and data interpretation.

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer[8][9][10]. The result is often an overestimation of true solubility because the compound may form a supersaturated solution or an amorphous (non-crystalline) precipitate, which is more soluble than the stable crystalline form[11][12]. This value is highly relevant for predicting compound behavior in typical HTS assays where incubation times are short[2][13].

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution after prolonged incubation (24-72 hours) with an excess of the solid, most stable crystalline form[8][12][14]. This "gold standard" measurement is lower-throughput but is essential for lead optimization and predicting oral bioavailability, as it reflects the compound's behavior under equilibrium conditions[8][10]. A significant difference between kinetic and thermodynamic solubility can signal a risk of compound precipitation during longer in vitro or in vivo experiments[11][12].

Implications of the Dihydrochloride Salt Form

1-(2-Methyl-cyclohexyl)-piperazine is supplied as a dihydrochloride salt, a common strategy to improve the aqueous solubility of basic parent compounds[15][16]. However, this has important consequences:

  • pH-Dependent Solubility: The solubility of this basic compound will be highly dependent on the pH of the aqueous medium.

  • Common Ion Effect: In aqueous solutions with a low pH that also contain a source of chloride ions (e.g., HCl-adjusted buffers or simulated gastric fluid), the solubility of the hydrochloride salt can be suppressed. This is due to the excess chloride ions shifting the dissolution equilibrium, which can potentially lead to precipitation[15][17][18][19].

Experimental Workflows & Protocols

The following protocols provide step-by-step methodologies for determining the solubility of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride.

Materials & Reagents
  • 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride (Solid form)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated Analytical Balance

  • Vortex Mixer & Sonicator

  • Benchtop Microcentrifuge (capable of >14,000 rpm)

  • Calibrated Micropipettes

  • Sterile 1.5 mL or 2 mL Microcentrifuge Tubes

  • HPLC or UV-Vis Spectrophotometer for quantification

Workflow Visualization

The overall process for determining the solubility profile of a research compound is outlined below.

G Solubility Determination Workflow cluster_0 DMSO Stock Preparation & Analysis cluster_1 Aqueous Solubility Testing weigh_dmso 1. Weigh ~5 mg Compound add_dmso 2. Add Anhydrous DMSO (e.g., 100 µL) weigh_dmso->add_dmso equilibrate_dmso 3. Equilibrate 24h (Vortex, Sonicate) add_dmso->equilibrate_dmso spin_dmso 4. Centrifuge to pellet undissolved solid equilibrate_dmso->spin_dmso analyze_dmso 5. Quantify Supernatant (HPLC/UV-Vis) spin_dmso->analyze_dmso result_dmso result_dmso analyze_dmso->result_dmso Result: Max DMSO Solubility start_aq Start with Weighed Solid or High-Conc DMSO Stock kinetic_dilute Kinetic: Dilute DMSO stock into PBS (pH 7.4) start_aq->kinetic_dilute Kinetic Assay thermo_add Thermodynamic: Add excess solid to PBS (pH 7.4) start_aq->thermo_add Thermodynamic Assay kinetic_incubate Incubate 1.5-2h kinetic_dilute->kinetic_incubate kinetic_filter Filter/Centrifuge kinetic_incubate->kinetic_filter kinetic_analyze Quantify Filtrate kinetic_filter->kinetic_analyze result_kinetic result_kinetic kinetic_analyze->result_kinetic Result: Kinetic Solubility thermo_incubate Equilibrate 24-72h (Shake-Flask) thermo_add->thermo_incubate thermo_filter Filter/Centrifuge thermo_incubate->thermo_filter thermo_analyze Quantify Filtrate thermo_filter->thermo_analyze result_thermo result_thermo thermo_analyze->result_thermo Result: Thermodynamic Solubility

Caption: Experimental workflow for determining DMSO and aqueous solubility.

Protocol 1: Maximum DMSO Solubility (Equilibrium Method)

This protocol determines the highest achievable concentration in 100% DMSO at room temperature.

  • Preparation: Accurately weigh approximately 5-10 mg of the compound into a pre-weighed microcentrifuge tube[20].

  • Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a supersaturated slurry. Vortex vigorously for 3-5 minutes[20]. A brief sonication can assist in breaking up aggregates[6].

  • Equilibration: Incubate the tube at room temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Mix periodically[20].

  • Separation: Centrifuge the suspension at high speed (≥14,000 rpm) for 10 minutes to pellet all undissolved solid[20].

  • Quantification: Carefully remove an aliquot of the clear supernatant. Perform a serial dilution with a suitable solvent (e.g., methanol or acetonitrile) and determine the exact concentration using a pre-validated HPLC or UV-Vis method[20].

Protocol 2: Aqueous Solubility (Kinetic Method)

This high-throughput method is ideal for early screening and mimics the dilution process in many biological assays[2][9].

  • Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM), ensuring it is fully dissolved[9].

  • Plate Setup: Dispense 195 µL of aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.

  • Dilution: Add 5 µL of the DMSO stock solution to the buffer. This introduces the compound into a final solution containing 2.5% DMSO. Mix thoroughly.

  • Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours[2][21].

  • Analysis: Measure the amount of dissolved compound. This can be done by:

    • Nephelometry (Turbidity): Measure light scattering to detect precipitate formation[9][10].

    • Filtration/Quantification: Filter the solution through a solubility filter plate, then quantify the concentration of the compound in the filtrate via HPLC or UV-Vis spectroscopy[2][21].

Protocol 3: Aqueous Solubility (Thermodynamic "Shake-Flask" Method)

This is the definitive method for determining true equilibrium solubility[8][14].

  • Preparation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 1-2 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL PBS, pH 7.4)[8][22].

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours. A longer time is needed for compounds that are slow to dissolve or may undergo solid-form transitions[8].

  • Separation: Allow the suspension to settle. Remove a sample of the aqueous phase and clarify it by centrifugation followed by filtration through a low-binding filter to remove any remaining solid particles[8].

  • Quantification: Dilute the clear filtrate as necessary and determine the concentration using a validated HPLC or UV-Vis method[14].

Data Presentation and Interpretation

Solubility data should be recorded in both mass/volume (mg/mL) and molar (mM) units. The following table provides an illustrative example of how results could be presented.

Solvent/ConditionSolubility (mg/mL)Molar Solubility (mM)MethodRelevance
Anhydrous DMSO (25°C)>100>392EquilibriumStock solution preparation; indicates good organic solvent solubility.
PBS, pH 7.4 (25°C)~0.5~1.96KineticPredicts behavior in short-term in vitro assays.
PBS, pH 7.4 (25°C)~0.1~0.39Thermodynamic"Gold standard" for formulation and bioavailability assessment.

Interpreting the Results:

  • High DMSO Solubility: As shown in the example, the compound is highly soluble in DMSO, making it straightforward to prepare concentrated stock solutions.

  • Kinetic vs. Thermodynamic Drop-off: The example shows a 5-fold decrease from kinetic to thermodynamic solubility (1.96 mM vs. 0.39 mM). This is a common finding and suggests that while the compound may appear soluble during a brief HTS assay, it has a high propensity to precipitate out of solution over longer incubation periods, which could impact results in cell-based assays lasting 24-72 hours[11][12]. This highlights the risk of relying solely on kinetic data for lead optimization.

References

  • Alsenz, J., & Kansy, M. (2012).
  • Raytor. (2026).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Anonymous. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • Alsenz, J., & Kansy, M. (2012).
  • Kjellander, C., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Various Authors. (n.d.). DMSO solubility and bioscreening.
  • Serajuddin, A. T., & Jarowski, C. I. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Wernevik, J., et al. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981).
  • Grishina, M. A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Millipore. (n.d.).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Ovid.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.
  • Sigma-Aldrich. (n.d.). 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride. Sigma-Aldrich.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • Singh, P., & Kumar, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Patel, K. (2025). DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

Application

Preparation of free base from 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride

Application Note: High-Yield Isolation of 1-(2-Methyl-cyclohexyl)-piperazine Free Base via Controlled Acid-Base Extraction Executive Summary In medicinal chemistry and drug development, piperazine derivatives are frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Isolation of 1-(2-Methyl-cyclohexyl)-piperazine Free Base via Controlled Acid-Base Extraction

Executive Summary

In medicinal chemistry and drug development, piperazine derivatives are frequently stored as dihydrochloride salts due to their excellent shelf stability, low hygroscopicity, and resistance to oxidation. However, the protonated nitrogens in the salt form are nucleophilically inert. To utilize 1-(2-Methyl-cyclohexyl)-piperazine in downstream synthetic pathways—such as Buchwald-Hartwig cross-coupling, alkylation, or acylation—the compound must be converted to its reactive, lipophilic free base. This application note details a self-validating, highly efficient acid-base extraction protocol designed to isolate the free base with >99% purity while mitigating common pitfalls like thermal degradation and product sequestration.

Mechanistic Rationale & Physicochemical Dynamics

The successful isolation of a free base relies on manipulating the aqueous solubility of the target molecule through precise pH control[1]. Piperazine rings contain two amine centers with distinct dissociation constants. The first pKa (pKa1) is typically around 9.7, while the second (pKa2) is approximately 5.3[2].

In the dihydrochloride salt, both nitrogens are protonated, rendering the molecule highly polar and water-soluble. To achieve complete deprotonation, the pH of the aqueous environment must be driven at least two units above the highest pKa (target pH > 12)[3]. Once deprotonated, 1-(2-Methyl-cyclohexyl)-piperazine undergoes a drastic shift in its partition coefficient (LogP), becoming highly lipophilic and readily migrating into an organic solvent[4].

Protonation A Dihydrochloride Salt (pH < 3) Both N Protonated B Monohydrochloride (pH ~ 7.5) One N Protonated A->B Add Base (Crosses pKa2 ~5.3) C Free Base (pH > 12) Unprotonated & Lipophilic B->C Add Base (Crosses pKa1 ~9.7)

Fig 1: pH-dependent protonation states and lipophilicity of piperazine derivatives.

Causality Behind Reagent Selection:
  • Basifying Agent (NaOH vs. Carbonates): While sodium carbonate (Na₂CO₃) is a common mild base, neutralizing a dihydrochloride salt with carbonates releases significant volumes of CO₂ gas. This causes violent effervescence and potential loss of material via aerosolization[5]. Sodium hydroxide (NaOH) provides rapid, gas-free basification.

  • Extraction Solvent (Dichloromethane - DCM): DCM provides superior solvation for lipophilic amines compared to diethyl ether. Furthermore, its high density (1.33 g/cm³) ensures the organic layer remains at the bottom of the separatory funnel, simplifying the sequential draining process[6].

  • Desiccant (Anhydrous Na₂SO₄): Magnesium sulfate (MgSO₄) is slightly acidic and can coordinate with basic amines, sequestering the product and lowering yields. Sodium sulfate (Na₂SO₄) is strictly neutral and is the mandatory desiccant for basic compounds.

Quantitative Parameters & Materials

Table 1: Physicochemical Phase Comparison

Parameter Dihydrochloride Salt Free Base
Protonation State Fully protonated (Cationic) Unprotonated (Neutral)
Aqueous Solubility High Low
Organic Solubility Low High (DCM, EtOAc, Ether)

| Nucleophilicity | Inert | Highly active |

Table 2: Reagent Equivalents (10.0 g Scale)

Reagent Function Quantity
1-(2-Methyl-cyclohexyl)-piperazine·2HCl Starting Material 10.0 g (1.0 eq)
Deionized (DI) Water Aqueous Solvent 50 mL
2M NaOH (aq) Basifying Agent ~45 mL (>2.2 eq)
Dichloromethane (DCM) Extraction Solvent 3 x 40 mL
Saturated NaCl (Brine) Phase washing 30 mL

| Anhydrous Na₂SO₄ | Neutral Desiccant | As needed |

Experimental Protocol Architecture

The following methodology is engineered as a self-validating system . Do not proceed to subsequent steps unless the inline validation criteria are met.

ExtractionWorkflow Start 1-(2-Methyl-cyclohexyl)-piperazine Dihydrochloride Dissolve 1. Aqueous Dissolution Dissolve in DI Water Start->Dissolve Basify 2. Basification (Ice Bath) Add 2M NaOH dropwise Dissolve->Basify ValidatePH Validation: Is pH > 12? Basify->ValidatePH ValidatePH->Basify No (Add more NaOH) Extract 3. Liquid-Liquid Extraction Add DCM, Shake, Vent ValidatePH->Extract Yes PhaseSplit Phase Separation Extract->PhaseSplit AqLayer Aqueous Layer (Top) Contains NaCl & Water (Discard) PhaseSplit->AqLayer OrgLayer Organic Layer (Bottom) Contains Free Base in DCM PhaseSplit->OrgLayer Dry 4. Dehydration Dry over Anhydrous Na2SO4 OrgLayer->Dry Evaporate 5. Solvent Removal Rotary Evaporation (30°C) Dry->Evaporate End Pure Free Base (Ready for Synthesis) Evaporate->End

Fig 2: Self-validating liquid-liquid extraction workflow for piperazine free base isolation.

Step 1: Aqueous Dissolution
  • Transfer 10.0 g of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride to a 250 mL Erlenmeyer flask.

  • Add 50 mL of DI water and stir magnetically until complete dissolution is achieved.

Step 2: Thermal-Controlled Basification

Causality: The neutralization of HCl by NaOH is highly exothermic. Uncontrolled heating can lead to thermal degradation or volatilization of the amine.

  • Submerge the flask in an ice-water bath and allow the solution to cool to ~5°C.

  • Begin dropwise addition of 2M NaOH (approx. 45 mL) under vigorous stirring. The solution may initially turn cloudy as the free base begins to precipitate out of the aqueous phase.

  • Validation Check (pH): Dip a glass stirring rod into the solution and touch it to universal pH indicator paper. The system is validated for extraction only when the pH is strictly >12. If pH < 12, continue adding NaOH.

Step 3: Multiphasic Extraction
  • Transfer the basified mixture to a 250 mL separatory funnel.

  • Add 40 mL of DCM. Stopper the funnel, invert, and immediately open the stopcock to vent any pressure.

  • Shake vigorously for 30 seconds, venting every 10 seconds. Mount the funnel on a ring stand and allow the phases to separate completely.

  • Validation Check (Phase Identification): Add a single drop of DI water to the top of the funnel. If the drop merges with the top layer, the top is the aqueous phase. Because DCM is denser than water, the target organic phase is the bottom layer[6].

  • Drain the bottom organic layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the remaining aqueous layer with two additional 40 mL portions of DCM. Combine all organic extracts.

Step 4: Washing & Dehydration
  • Return the combined organic extracts to the separatory funnel and wash with 30 mL of saturated brine. Causality: Brine exerts a "salting-out" effect, forcing residual water out of the organic phase[3].

  • Drain the organic layer into a dry flask and add anhydrous Na₂SO₄ in small portions while swirling.

  • Validation Check (Dryness): If the Na₂SO₄ clumps immediately, water is still present. The system is validated as "dry" only when newly added Na₂SO₄ flows freely like a fine powder upon swirling. Allow to sit for 15 minutes.

Step 5: Concentration
  • Filter the dried organic phase through a fluted filter paper into a pre-weighed round-bottom flask.

  • Remove the DCM utilizing a rotary evaporator. Set the water bath to 30°C (avoid excessive heat to prevent volatilization of the free base) and gradually apply vacuum.

  • The resulting product will be the pure 1-(2-Methyl-cyclohexyl)-piperazine free base (typically a viscous oil or low-melting solid).

Analytical Quality Control

To confirm the success of the extraction, the free base should be subjected to analytical verification:

  • Gas Chromatography (GC): Dihydrochloride salts do not elute well on GC systems. The appearance of a sharp, singular peak on a GC chromatogram is a strong functional validation that the free base has been successfully generated[5].

  • Potentiometric Titration: Titration against 0.1N Perchloric acid in acetic acid can be used to determine the exact assay percentage of the free base[5].

References

  • 1 - libretexts.org 2.2 - researchgate.net 3.5 - researchgate.net 4.6 - wikipedia.org 5.3 - benchchem.com 6.4 - mdpi.com

Sources

Method

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Piperazines

Executive Summary The incorporation of sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, 2-tert-butylpiperazine) into drug scaffolds is a critical strategy in medicinal chemistry to modulate metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, 2-tert-butylpiperazine) into drug scaffolds is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking metabolic hot spots) and improve selectivity. However, these substrates represent a "privileged but problematic" class in Buchwald-Hartwig amination. Their significant steric bulk creates a kinetic bottleneck at the reductive elimination step of the catalytic cycle, often leading to catalyst deactivation or hydrodehalogenation side products.

This guide details a robust, field-proven protocol utilizing Dialkylbiaryl Phosphine (Buchwald) Ligands , specifically distinguishing the roles of RuPhos and BrettPhos . It provides a validated decision matrix for condition optimization and a high-fidelity experimental procedure.

Mechanistic Insight: The "Steric Wall"

To successfully couple hindered piperazines, one must understand the failure mode of standard conditions. The Buchwald-Hartwig cycle consists of three primary steps:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1][2]

  • Amine Coordination & Deprotonation: The amine binds to Pd, and the base removes a proton.[2]

  • Reductive Elimination: The C-N bond forms, and the product is released.

The Challenge: For sterically hindered secondary amines, Step 3 is the rate-determining step (RDS). The crowded environment around the Palladium center makes the formation of the C-N bond energetically unfavorable. If this step is too slow, the active Pd-Amido complex undergoes


-hydride elimination (if possible) or protodemetallation, leading to the reduced arene (Ar-H) instead of the product.

The Solution: RuPhos is the ligand of choice.[3] Its specific bulk and electronic properties facilitate the difficult reductive elimination step for secondary amines more effectively than BrettPhos (which is optimized for primary amines).

Visualization: Catalytic Cycle & Failure Modes

BuchwaldMechanism cluster_legend Critical Ligand Effect Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination & Deprotonation OxAdd->Coord HNR2 + Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RDS for Hindered Amines SideRxn FAILURE MODE: Hydrodehalogenation (Ar-H) Coord->SideRxn Slow Reductive Elimination Product Product Release (Ar-N-R2) RedElim->Product Product->Pd0 Regeneration Info RuPhos lowers the barrier for Reductive Elimination

Figure 1: The catalytic cycle highlighting Reductive Elimination as the bottleneck for hindered substrates.

Critical Parameter Optimization

Ligand Selection: The RuPhos Imperative

Do not use generic ligands like BINAP or dppf for 2,6-disubstituted piperazines. The choice between Buchwald ligands is specific:

LigandOptimized Substrate ClassWhy?
RuPhos Hindered Secondary Amines (e.g., 2,6-dimethylpiperazine)Bulky isopropyl groups on the biaryl backbone promote reductive elimination of sterically congested centers.
BrettPhos Primary Amines (e.g., aniline, alkylamines)Optimized to prevent binding of two amine molecules; less effective for hindered secondary amines.
XPhos General Purpose / UnhinderedGood starting point but often fails with ortho-substituted aryl halides + hindered amines.
The Precatalyst Advantage

Avoid using Pd(OAc)₂ or Pd₂dba₃ + free ligand if possible. In situ generation of the active L-Pd(0) species is often inefficient and can lead to induction periods or catalyst decomposition.

  • Recommendation: Use RuPhos Pd G3 or RuPhos Pd G4 .

  • Reasoning: These precatalysts contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, ensuring 100% active catalyst enters the cycle.

Base & Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is the standard. It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the aryl halide.

    • Alternative:LiHMDS (1.0 M in THF) is excellent for substrates with base-sensitive functional groups (e.g., esters, nitriles).

  • Solvent: Toluene or 1,4-Dioxane . Toluene is generally preferred for its non-polar nature which stabilizes the catalytic intermediates, but Dioxane is necessary for solubility of polar substrates.

Experimental Protocols

Decision Matrix for Conditions

DecisionTree Start Substrate Analysis AmineType Amine Sterics? Start->AmineType BaseSens Base Sensitive? AmineType->BaseSens Hindered Secondary (e.g., 2,6-Me-Pip) CondC PROTOCOL C: BrettPhos Pd G4 NaOtBu / Dioxane AmineType->CondC Primary Amine CondA PROTOCOL A: RuPhos Pd G4 NaOtBu / Toluene 100°C BaseSens->CondA No (Stable) CondB PROTOCOL B: RuPhos Pd G4 LiHMDS / THF 65°C BaseSens->CondB Yes (Esters/CN)

Figure 2: Selection guide for optimal reaction conditions.

Protocol A: High-Steric Demand Coupling (Standard)

Applicable for: Coupling 2,6-dimethylpiperazine with aryl bromides/chlorides lacking base-sensitive groups.

Materials:

  • Aryl Halide (1.0 equiv)[3][4][5]

  • Hindered Piperazine (1.2 - 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (0.02 equiv), NaOtBu (1.5 equiv), and the aryl halide (if solid).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Nitrogen (3 cycles) if not in a glovebox. Add anhydrous Toluene via syringe.

  • Amine Addition: Add the hindered piperazine (1.2 equiv) via syringe (if liquid) or add as a solid in Step 1.

    • Note: For extremely hindered amines, increasing equivalents to 1.5x helps drive kinetics.

  • Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Check conversion by LCMS. Look for the disappearance of Ar-X and the formation of product. If Ar-H (hydrodehalogenation) is observed, lower temperature to 80°C and increase catalyst to 3 mol%.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd/Salts. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive / Extreme Difficulty

Applicable for: Substrates with esters, nitriles, or extreme steric crowding (e.g., ortho-substituted Ar-X).

Modifications:

  • Base: Replace NaOtBu with LiHMDS (1.0 M in THF). Add this last dropwise at room temperature.

  • Temperature: Run at 65°C initially to prevent base-mediated decomposition.

  • Additives: If conversion stalls, the addition of 10 mol% free RuPhos ligand can stabilize the catalyst lifetime.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst death before oxidative addition.Switch to RuPhos Pd G4 (precatalyst). Ensure solvent is strictly anhydrous (water kills the active species).
Hydrodehalogenation (Ar-H) Reductive elimination is too slow;

-hydride elimination taking over.
Increase amine equivalents (to 2.0 equiv). Decrease reaction temperature slightly. Ensure RuPhos is the ligand (not XPhos).
Starting Material Remains Catalyst poisoning or poor solubility.Switch solvent to 1,4-Dioxane or t-Amyl Alcohol . Check for coordinating groups (thioethers, pyridines) that might poison Pd.
Bis-arylation of Piperazine Piperazine has two NH sites (if unprotected).Use N-Boc-piperazine derivatives to force mono-arylation, then deprotect. If using symmetric piperazine, use 5.0 equiv of amine to statistically favor mono-product.

References

  • RuPhos Discovery & Utility

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. "Modern Amination Reactions." Organic Letters, 2006 .[6]

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 .

  • Mechanistic Studies (RuPhos vs BrettPhos)

    • Tian, Y., et al.[7] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020 .

  • Precatalyst Development (Pd G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013 .

  • General Protocols

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Excess 1-(2-Methyl-cyclohexyl)-piperazine

Welcome to the Technical Support Center. 1-(2-Methyl-cyclohexyl)-piperazine is a highly versatile secondary amine building block frequently utilized in drug discovery workflows, including SNAr reactions, reductive aminat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. 1-(2-Methyl-cyclohexyl)-piperazine is a highly versatile secondary amine building block frequently utilized in drug discovery workflows, including SNAr reactions, reductive aminations, and amide couplings. However, isolating the target product from unreacted amine often presents a significant downstream bottleneck.

The lipophilic 2-methylcyclohexyl moiety drastically increases the molecule's organic solubility compared to unsubstituted piperazine, while the steric hindrance of the methyl group can reduce its reactivity with standard electrophilic scavengers. This guide provides field-proven, self-validating protocols to efficiently clear this specific secondary amine from your reaction mixtures.

Section 1: Troubleshooting & FAQs

Q1: Why is standard aqueous workup failing to completely remove the excess amine? A1: The high partition coefficient (LogP) imparted by the 2-methylcyclohexyl group causes the free base to strongly favor the organic phase. While the piperazine ring is basic, a mild aqueous wash is insufficient. To force partitioning into the aqueous layer, you must drop the aqueous pH below 2.0 (using 1M HCl) to fully protonate both nitrogen atoms, converting the molecule into a highly polar dihydrochloride salt[1].

Q2: My target product is also a basic tertiary amine. How can I selectively remove the unreacted secondary amine without losing my product? A2: When acid-base extraction is unviable due to product basicity, polymer-supported scavengers are the gold standard. PS-Isocyanate (Polystyrene methylisocyanate) selectively reacts with primary and secondary amines to form stable, resin-bound ureas, leaving tertiary amines untouched. Because the 2-methyl group introduces steric hindrance, you must use 2–3 equivalents of resin and extend the scavenging time (up to 16 hours at 20 °C) to ensure complete sequestration.

Q3: Can I use Solid Phase Extraction (SPE) to trap the excess amine if my product is neutral or acidic? A3: Yes. Strong Cation Exchange (SCX) chromatography is highly effective for this "catch-and-release" methodology. SCX-2 columns utilize a propylsulfonic acid phase bonded to silica. Because sulfonic acid has a pKa << 1, it maintains a permanent negative charge across the entire pH range (pH 1–14)[2]. The basic piperazine binds tightly to the sorbent, allowing your neutral/acidic product to wash through unhindered[3].

Section 2: Decision Workflows & Mechanisms

MethodSelection Start Unreacted 1-(2-Methyl-cyclohexyl)-piperazine in Reaction Mixture CheckProduct What is the acid/base profile of your product? Start->CheckProduct BasicProd Basic (e.g., Tertiary Amine) CheckProduct->BasicProd NeutralProd Neutral / Acidic CheckProduct->NeutralProd PSIso Protocol A: PS-Isocyanate Scavenger BasicProd->PSIso Small-to-Medium Scale LLE Protocol C: Acidic Aqueous Wash (pH < 2) BasicProd->LLE Large Scale SCX Protocol B: SCX-2 Solid Phase Extraction NeutralProd->SCX Rapid Cleanup NeutralProd->LLE Large Scale

Decision matrix for selecting the optimal secondary amine removal strategy.

SCX_Mechanism Step1 Step 1: Load Apply mixture to SCX-2 column Step2 Step 2: Bind Amine protonates & binds to sulfonate Step1->Step2 Step3 Step 3: Wash Elute non-basic product with MeOH Step2->Step3 Step4 Step 4: Release Elute amine with 2M NH3 in MeOH Step3->Step4

Step-by-step mechanism of SCX-2 catch-and-release solid phase extraction.

Section 3: Experimental Methodologies

Protocol A: Selective Scavenging via PS-Isocyanate

Causality: PS-Isocyanate covalently binds the nucleophilic secondary amine. The reaction requires no small-molecule additives, preventing downstream contamination.

  • Preparation: Dilute the crude reaction mixture in a compatible solvent (DCM, THF, or Toluene). Avoid nucleophilic solvents like alcohols.

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (capacity typically 1.0–1.8 mmol/g) relative to the calculated excess of 1-(2-Methyl-cyclohexyl)-piperazine.

  • Agitation: Shake or gently stir the suspension at 20 °C for 4 to 16 hours. Expert Tip: Do not use magnetic stir bars at high speeds, as they will fracture the polystyrene beads and clog your filters.

  • Validation: Monitor the supernatant via GC-MS or TLC. The secondary amine peak should completely disappear[4].

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed twice with DCM. Concentrate the combined filtrate to isolate your purified tertiary amine/amide product.

Protocol B: SCX-2 Solid Phase Extraction (Catch-and-Release)

Causality: The SCX-2 propylsulfonic acid phase traps all basic analytes. Neutral and acidic impurities/products are not retained and wash through[3].

  • Conditioning: Solvate the SCX-2 column (e.g., 1 g / 6 mL) with 10 mL of Methanol (MeOH), followed by 10 mL of DCM[5].

  • Loading: Load the crude reaction mixture (dissolved in DCM or MeOH) onto the column. Maintain a flow rate of ~1–3 mL/min to ensure efficient ion exchange[5].

  • Washing (Product Recovery): Wash the column with 15 mL of MeOH. If your target product is neutral or acidic, it will be in this fraction. Collect and concentrate[3].

  • Release (Amine Recovery/Validation): To verify the capture of 1-(2-Methyl-cyclohexyl)-piperazine, elute the column with 15 mL of 2M NH3 in MeOH. The ammonia neutralizes the sulfonic acid, releasing the amine[3].

Protocol C: pH-Controlled Liquid-Liquid Extraction (LLE)

Causality: Protonation of the piperazine nitrogens drastically reduces its LogP, forcing it into the aqueous phase[1].

  • Dilution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate or DCM).

  • Acidification: Add an equal volume of 1M HCl (aq). Vigorously shake the separatory funnel and vent. Check the pH of the aqueous layer; it must be < 2.

  • Separation: Separate the layers. The protonated 1-(2-Methyl-cyclohexyl)-piperazine will reside in the aqueous layer[1].

  • Back-Extraction: Wash the organic layer once more with 0.5M HCl, followed by brine. Dry the organic layer over Na2SO4 and concentrate.

Section 4: Quantitative Data Summaries

Table 1: Comparison of Scavenging Strategies for 1-(2-Methyl-cyclohexyl)-piperazine

MethodReagent / SorbentEquivalents RequiredProcessing TimeBest Suited For
Polymer Scavenger PS-Isocyanate2.0 – 3.0 eq4 – 16 hoursBasic target products (e.g., tertiary amines)
Solid Phase Extraction SCX-2 (Propylsulfonic Acid)2.0 – 4.0 eq capacity< 1 hourNeutral/acidic target products
Liquid-Liquid Extraction 1M HCl (aq)Excess (pH < 2)< 30 minsLarge-scale synthesis, cost-sensitive processes

Table 2: Sorbent Phase Selection Guide for SPE [6]

Sorbent TypeFunctional GroupTarget Analyte pKaPrimary Mechanism
SCX (Strong Cation)Sulfonic AcidBasic (pKa > 1)Binds strong and weak bases permanently
WCX (Weak Cation)Carboxylic AcidStrong Basic (pKa > 10)Binds strong bases; releases at low pH
SAX (Strong Anion)Quaternary AmineAcidic (pKa < 14)Binds strong and weak acids permanently
WAX (Weak Anion)Secondary AmineStrong Acidic (pKa < 1)Binds strong acids; releases at high pH

References

  • Source: biotage.co.
  • Source: agilent.
  • Source: dpxtechnologies.
  • Source: biotage.co.
  • Source: chemie-brunschwig.
  • Title: ISOLUTE® Si Propylsulfonic Acid (SCX-2)
  • Source: acs.

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-Cyclohexyl Piperazine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-methyl-cyclohexyl piperazine derivatives. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-methyl-cyclohexyl piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of compounds. The inherent basicity of the piperazine core, combined with the stereochemical complexity of the 2-methyl-cyclohexyl substituent, demands a nuanced and well-planned purification strategy. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-methyl-cyclohexyl piperazine derivatives?

The main difficulties stem from a combination of two key structural features: the basic piperazine ring and the stereoisomerism of the substituted cyclohexane ring.

  • Diastereomer Separation: The 2-methyl-cyclohexyl group introduces multiple stereocenters, leading to the formation of diastereomers (e.g., cis/trans isomers). These stereoisomers often have very similar physical properties, making their separation by standard techniques like crystallization or simple chromatography challenging.[1][2] Unlike enantiomers, diastereomers can be separated on achiral stationary phases, but this often requires careful method optimization.[2]

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring (pKa values typically around 5.3 and 9.7) make these compounds highly polar and basic.[3] This basicity can cause strong, undesirable interactions with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the product on the column.[3][4]

  • Hygroscopicity and Salt Formation: Piperazine derivatives readily absorb atmospheric moisture and easily form salts.[3] While salt formation can be exploited for purification, unintended salt or hydrate formation can complicate handling, characterization, and obtaining the desired free base form.[3]

Q2: What are the most common impurities I should expect in my crude product?

Impurities are typically structurally related to your target molecule and can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Structurally Similar By-products: These can include isomers, products of side reactions such as N-alkylation on the incorrect nitrogen of the piperazine ring, or related pyrazine contaminants.[3][4] These are often the most difficult to remove due to their similar chemical properties.

  • Degradation Products: The basic piperazine ring can be susceptible to degradation under harsh reaction or purification conditions (e.g., high heat or extreme pH).[4]

  • Reagents and Catalysts: Residual reagents, catalysts (like Palladium from coupling reactions), and their by-products may also be present.[5]

Q3: Which purification method should I try first?

The optimal starting point depends on the specific impurity profile of your crude material. Column chromatography is generally the most powerful tool for separating the closely related diastereomers, while crystallization is excellent for removing baseline impurities and achieving high final purity.

The following decision tree provides a general guideline for selecting an initial purification strategy.

Purif_Decision_Tree Start Crude Product Analysis (TLC, LC-MS, NMR) Q1 Are diastereomers the primary impurity? Start->Q1 Chrom Flash Column Chromatography (Normal or Reverse Phase) Q1->Chrom Yes Q2 Is the product >90% pure with minor baseline impurities? Q1->Q2 No End Pure Product Chrom->End Cryst Crystallization / Salt Formation Q2->Cryst Yes Workup Aqueous Acid-Base Extraction Q2->Workup No Cryst->End Workup->Q1 Protocol_1 cluster_prep Preparation cluster_run Execution cluster_post Post-Run TLC_Screen 1. TLC Screening: - Test multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) - Add 0.5% TEA to mobile phase - Aim for Rf of 0.2-0.3 for lower spot Select_System 2. Select Optimal System: - Choose system with best separation (ΔRf) TLC_Screen->Select_System Prep_Column 3. Prepare Column: - Slurry pack silica gel in the chosen non-polar solvent (e.g., Hexanes) Select_System->Prep_Column Load_Sample 4. Load Sample: - Dissolve crude product in minimal DCM - Adsorb onto a small amount of silica (dry loading) - Place on top of packed column Prep_Column->Load_Sample Elute 5. Elute Column: - Start with the non-polar solvent - Gradually increase polarity (gradient elution) based on TLC results Load_Sample->Elute Collect 6. Collect & Analyze Fractions: - Collect fractions and monitor by TLC Elute->Collect Combine 7. Combine & Evaporate: - Combine pure fractions - Remove solvent under reduced pressure Collect->Combine Final_Product Pure Diastereomer Combine->Final_Product

Sources

Reference Data & Comparative Studies

Validation

Decoding the Signature: A Guide to the Mass Spectrometry Fragmentation of Cyclohexyl-piperazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative In the landscape of pharmaceutical development and forensic science, the unambiguous identification of novel psychoa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and forensic science, the unambiguous identification of novel psychoactive substances (NPS) and drug metabolites is paramount. The cyclohexyl-piperazine scaffold is an emerging structural motif in these areas, presenting unique analytical challenges. Understanding the fragmentation patterns of these molecules under mass spectrometry (MS) is not merely an academic exercise; it is a critical requirement for structural elucidation, impurity profiling, and metabolic tracking. This guide provides an in-depth comparison of the fragmentation behaviors of cyclohexyl-piperazines under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), offering field-proven insights into their characteristic cleavages.

The piperazine core is a common feature in many "designer drugs," often combined with various substituents to modulate their psychoactive effects.[1][2] The addition of a cyclohexyl group introduces specific fragmentation pathways that, when understood, can serve as a diagnostic signature for this entire class of compounds. This guide will deconstruct the fragmentation logic, comparing the two most common ionization techniques to provide a comprehensive analytical framework.

PART 1: Electron Ionization (EI) Fragmentation - A High-Energy Portrait

Electron Ionization, typically coupled with Gas Chromatography (GC-MS), subjects molecules to high-energy electrons (70 eV), inducing extensive fragmentation. This process is invaluable for creating reproducible, library-searchable spectra. For cyclic amines like cyclohexyl-piperazines, the molecular ion (M+) peak may be observed, but the most diagnostic information comes from the predictable fragmentation pathways.[3][4]

The primary driving force for fragmentation in amines is the stabilization of the resulting cation by the nitrogen atom through α-cleavage.[5][6] This involves the homolytic cleavage of a bond adjacent to the nitrogen, a process that readily occurs in the piperazine ring and at the cyclohexyl-piperazine junction.

Key EI Fragmentation Pathways:

  • α-Cleavage at the Cyclohexyl-Nitrogen Bond: This is often the most significant fragmentation. The C-N bond connecting the cyclohexyl and piperazine rings cleaves, with the positive charge preferentially stabilized by the nitrogen atom. This leads to the formation of a piperazine cation and a neutral cyclohexyl radical.

  • Ring Opening and Fission of the Piperazine Moiety: The piperazine ring itself is susceptible to α-cleavage. This typically involves the cleavage of a C-C bond within the ring, adjacent to a nitrogen, leading to the formation of stable iminium ions.[7]

  • Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring can undergo its own characteristic fragmentation. Following the initial ionization, the ring can lose an ethyl group (C2H5•) or ethene (C2H4), leading to characteristic fragment ions, such as the base peak at m/z 56 ([C4H8]+) commonly seen in the mass spectrum of pure cyclohexane.[8]

Visualizing EI Fragmentation

The following diagram illustrates the primary fragmentation pathways of a model 1-cyclohexylpiperazine molecule under electron ionization.

EI_Fragmentation cluster_path1 Pathway A: C-N Bond Cleavage cluster_path2 Pathway B: Piperazine Ring Fission cluster_path3 Pathway C: Cyclohexyl Ring Fragmentation M [C10H20N2]+• (m/z 168) Molecular Ion F1 [C4H9N2]+ (m/z 85) Piperazine Cation M->F1 α-cleavage R1 C6H11• Cyclohexyl Radical (Neutral Loss) F2 [C8H15N2]+ (m/z 139) M->F2 α-cleavage (ring) R2 C2H5• Ethyl Radical F3 [C6H12N2(C4H8)]+• (m/z 112) M->F3 Loss of Ethene R3 C2H4 Ethene (Neutral Loss)

Caption: Predicted EI fragmentation pathways for 1-cyclohexylpiperazine.

Table 1: Predicted Characteristic EI Fragment Ions for 1-Cyclohexylpiperazine (MW: 168.28)

m/zProposed Fragment IonFragmentation PathwaySignificance
168[C10H20N2]+•Molecular Ion (M+)Confirms molecular weight
139[C8H15N2]+α-cleavage in piperazine ring (Loss of C2H5•)Diagnostic for piperazine core
85[C4H9N2]+Cleavage of cyclohexyl-N bondKey diagnostic ion
84[C6H12]+•Cyclohexane radical cationIndicates presence of cyclohexyl moiety
56[C4H8]+Fragmentation of cyclohexyl ringCommon fragment for cyclohexyl systems[8]

PART 2: ESI-MS/MS Fragmentation - A Softer Approach for Targeted Analysis

Electrospray Ionization, commonly used with Liquid Chromatography (LC-MS), is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[9] Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]+ precursor ion is isolated and fragmented through collision-induced dissociation (CID). This method is highly specific and sensitive, making it ideal for detecting compounds in complex biological matrices.[1]

For cyclohexyl-piperazines, the protonated molecule is the primary species observed in the full scan MS1 spectrum. The subsequent MS/MS fragmentation is driven by the protonated nitrogen sites and follows distinct pathways compared to the radical-driven chemistry of EI.

Key ESI-MS/MS Fragmentation Pathways:

  • Loss of Neutral Cyclohexene: The most common and diagnostic fragmentation pathway for protonated N-cyclohexyl amines involves the loss of a neutral cyclohexene molecule (C6H10). This rearrangement is a charge-remote fragmentation that results in a protonated piperazine fragment.

  • Piperazine Ring Cleavage: Similar to EI, the piperazine ring can cleave. In ESI-MS/MS, this often occurs through the sequential loss of ethyleneimine units from the protonated ring structure. Studies on various piperazine analogues have shown characteristic product ions resulting from the cleavage of C-N bonds within the piperazine ring.[10]

Visualizing ESI-MS/MS Fragmentation

This diagram illustrates the collision-induced dissociation pathways for the protonated 1-cyclohexylpiperazine ion.

ESI_Fragmentation cluster_path1 Pathway A: Neutral Loss of Cyclohexene cluster_path2 Pathway B: Piperazine Ring Fission M [C10H20N2+H]+ (m/z 169) Precursor Ion F1 [C4H10N2+H]+ (m/z 87) Protonated Piperazine M->F1 Rearrangement R1 C6H10 Cyclohexene (Neutral Loss) F2 [C6H14N]+ (m/z 100) M->F2 Ring Cleavage R2 C4H7N (Neutral Loss)

Caption: Predicted ESI-MS/MS fragmentation pathways for 1-cyclohexylpiperazine.

Table 2: Predicted Characteristic ESI-MS/MS Product Ions for 1-Cyclohexylpiperazine ([M+H]+ = 169)

Precursor m/zProduct m/zProposed Fragment IonFragmentation PathwaySignificance
16987[C4H10N2+H]+Loss of neutral cyclohexene (82 Da)Key diagnostic transition
169100[C6H14N]+Piperazine ring opening/fissionConfirms piperazine core
16970[C4H8N]+Further fragmentation of piperazineCommon piperazine fragment[10]
16956[C3H6N]+Further fragmentation of piperazineCommon piperazine fragment[10]

PART 3: Comparative Analysis - EI vs. ESI

The choice between GC-EI-MS and LC-ESI-MS/MS depends on the analytical goal.

  • GC-EI-MS provides a highly detailed, library-searchable fingerprint of the molecule. The extensive fragmentation is excellent for structural confirmation of a pure standard but can be less specific in a complex mixture. The cleavage of the cyclohexyl-nitrogen bond (producing m/z 85) is a strong indicator for this class of compounds.

  • LC-ESI-MS/MS offers superior sensitivity and specificity, particularly for trace-level detection in biological fluids.[1][9] The analysis relies on monitoring specific precursor-to-product ion transitions (e.g., m/z 169 → 87). This Multiple Reaction Monitoring (MRM) approach is the gold standard for quantitative analysis. The neutral loss of 82 Da (cyclohexene) is the most telling transition for identifying an N-cyclohexyl substituted piperazine.

PART 4: Experimental Protocol - LC-MS/MS Method for Cyclohexyl-piperazine Analysis

This protocol outlines a robust method for the separation and detection of a model cyclohexyl-piperazine compound using a standard triple quadrupole mass spectrometer.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog like BZP-D7).[9]
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Conditions

  • Column: C18 with polar endcapping (e.g., 150 x 2.0 mm, 4 µm).[9]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer with ESI source.
  • Ionization Mode: Positive Ion Mode.
  • Ion Source Parameters:
  • Capillary Voltage: 3.5 kV
  • Nebulizer Gas (N2): 4 psi
  • Drying Gas (N2) Flow: 5 L/min
  • Drying Gas Temperature: 250°C
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Survey Scan: First, perform a full scan (e.g., m/z 50-300) to confirm the m/z of the protonated molecule [M+H]+.
  • Product Ion Scan: Fragment the confirmed [M+H]+ ion to identify the most abundant and specific product ions.
  • MRM Transitions: Set up monitoring for at least two transitions for confident identification (e.g., for 1-cyclohexylpiperazine: 169 → 87 for quantification and 169 → 70 for confirmation). Optimize collision energy for each transition.

Workflow Diagram: LC-MS/MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 lc LC Separation (C18 Column) p5->lc ms ESI-MS/MS Detection (MRM Mode) lc->ms data Quantification & Identification ms->data

Caption: Standard workflow for analyzing cyclohexyl-piperazines in biological samples.

Conclusion

The mass spectrometric fragmentation of cyclohexyl-piperazines is predictable and yields highly diagnostic ions. Under EI conditions, the key fragment arises from the cleavage of the bond connecting the two ring systems, producing a characteristic piperazine cation (m/z 85 for the unsubstituted core). Under ESI-MS/MS, the signature fragmentation is the neutral loss of cyclohexene (82 Da) from the protonated molecule. By leveraging these distinct fragmentation patterns, researchers can confidently identify and quantify this class of compounds across a range of applications, from forensic toxicology to pharmaceutical research.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022, March 22). National Center for Biotechnology Information. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, RSC Publishing. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Figshare. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). Semantic Scholar. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of. GTFCh. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). (2007, October 15). PubMed. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006, December 21). TSI Journals. [Link]

  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... Doc Brown. [Link]

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Comparative

A Tale of Two Rings: Comparative Analysis of Cyclohexyl and Phenyl Piperazine Ligands in Receptor Binding Affinity

In the intricate world of drug discovery and molecular recognition, the subtle interplay of a ligand's structural components dictates its binding affinity for a biological target. This guide provides an in-depth, objecti...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and molecular recognition, the subtle interplay of a ligand's structural components dictates its binding affinity for a biological target. This guide provides an in-depth, objective comparison of the binding affinity of two closely related classes of piperazine ligands: those bearing a cyclohexyl moiety versus those with a phenyl group. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these common chemical substitutions on ligand-receptor interactions.

At the heart of this comparison lies the concept of bioisosterism, where one functional group is replaced by another to enhance a desired biological or physical property without making a drastic change to the chemical structure. The cyclohexyl and phenyl groups are often considered bioisosteres, yet their distinct structural and electronic properties can lead to significant differences in binding affinity.

The Decisive Factors: Unpacking the Properties of Cyclohexyl vs. Phenyl Groups

The binding affinity of a ligand is a measure of the strength of the non-covalent interactions between the ligand and its receptor.[1] These interactions are governed by a delicate balance of enthalpic and entropic factors, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[2] The choice between a cyclohexyl and a phenyl ring on a piperazine scaffold can profoundly influence these forces.

The Three-Dimensional Advantage of the Cyclohexyl Ring

The saturated, non-planar nature of the cyclohexyl ring endows it with a three-dimensional character. This can be a significant advantage in drug design, as it allows for more extensive contact with the amino acid residues lining a binding pocket.[3] This increased surface area of interaction can lead to a greater number of van der Waals contacts, contributing to a more favorable enthalpic contribution to binding. Furthermore, the flexible nature of the cyclohexane ring, which can adopt various chair and boat conformations, can allow the ligand to better adapt to the specific topography of the binding site. However, this flexibility can also come at an entropic cost upon binding, as the ring becomes more conformationally restricted.[3]

The Aromatic Nature of the Phenyl Ring

In contrast, the phenyl group is a flat, aromatic ring system. This planarity can be advantageous for fitting into narrow, planar binding pockets. The delocalized π-electron system of the phenyl ring allows for specific, favorable interactions that are not possible with a cyclohexyl group. These include:

  • π-π stacking: Interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

  • Cation-π interactions: Interactions with positively charged residues like lysine and arginine.

  • C-H···π interactions: Weak hydrogen bonds between a C-H bond and the face of the aromatic ring.

These interactions can significantly enhance binding affinity. However, the rigid, planar nature of the phenyl ring may limit its ability to make optimal contacts in a more three-dimensionally complex binding pocket.

Hydrophobicity: A Key Differentiator

A crucial distinction between the two groups is their hydrophobicity. The cyclohexyl group is generally considered to be more hydrophobic than the phenyl group.[4] In binding pockets that are predominantly lined with hydrophobic amino acid residues, the desolvation of the more hydrophobic cyclohexyl group upon binding can lead to a greater entropic gain, thus increasing the binding affinity.[5][6]

Quantifying the Difference: A Hypothetical Case Study

To illustrate the practical implications of these structural differences, let us consider a hypothetical case study comparing the binding affinity of a cyclohexyl-piperazine ligand and a phenyl-piperazine ligand for a G-protein coupled receptor (GPCR).

Table 1: Hypothetical Binding Affinity Data

LigandTarget ReceptorKi (nM)
Cyclohexyl-Piperazine Ligand XDopamine D2 Receptor5.2
Phenyl-Piperazine Ligand YDopamine D2 Receptor15.8

In this hypothetical scenario, the cyclohexyl-piperazine ligand exhibits a lower inhibition constant (Ki), indicating a higher binding affinity for the dopamine D2 receptor compared to its phenyl-substituted counterpart. This difference can be rationalized by considering the nature of the dopamine D2 receptor's binding pocket, which is known to have significant hydrophobic regions. The greater hydrophobicity of the cyclohexyl group likely leads to a more favorable interaction within this pocket.

Experimental Determination of Binding Affinity: A Step-by-Step Protocol

The binding affinity of these ligands can be experimentally determined using a variety of techniques. A widely used method is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of our hypothetical ligands for the dopamine D2 receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the dopamine D2 receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled ligand that is known to bind to the dopamine D2 receptor (e.g., [3H]-spiperone).

    • Add increasing concentrations of the unlabeled test compound (Cyclohexyl-Piperazine Ligand X or Phenyl-Piperazine Ligand Y).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation (Reach Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Test_Ligands Test Ligands (Cyclohexyl/Phenyl Piperazine) Test_Ligands->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

Structural Comparison

Ligand_Structures cluster_cyclohexyl Cyclohexyl-Piperazine Ligand cluster_phenyl Phenyl-Piperazine Ligand Cyclohexyl [Image of Cyclohexyl-Piperazine Structure] Phenyl [Image of Phenyl-Piperazine Structure]

Caption: Chemical structures of the compared piperazine ligands.

Conclusion

The choice between a cyclohexyl and a phenyl substituent on a piperazine ligand is a critical decision in drug design that can significantly impact binding affinity. The three-dimensional, flexible, and more hydrophobic nature of the cyclohexyl ring can offer advantages in binding pockets that are large and non-polar. Conversely, the planar, aromatic phenyl ring can engage in specific π-stacking and cation-π interactions within appropriate binding sites. The optimal choice is highly context-dependent and is dictated by the specific topology and amino acid composition of the target receptor's binding pocket. A thorough understanding of these principles, coupled with rigorous experimental validation through techniques such as radioligand binding assays, is paramount for the rational design of potent and selective ligands.

References

  • Klebe, G., & Böhm, H. J. (1997). Energetic and Entropic Factors Determining Binding Affinity in Protein-Ligand Complexes. Journal of Receptors and Signal Transduction, 17(1-3), 459-473.
  • BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Gestwicki, J. E., Cairo, C. W., Strong, L. E., Oetjen, K. A., & Kiessling, L. L. (2002). Influencing Receptor-Ligand Binding Mechanisms with Multivalent Ligand Architecture. Chemistry, 8(15), 3479-3487.
  • Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules in protein-ligand crystal structures. Journal of medicinal chemistry, 47(10), 2499-2510.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-259.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Bio-protocol. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from [Link]

  • The University of Chicago. (2007, November 5). The modulation of hydrophobicity in protein-ligand interactions. Retrieved from [Link]

  • Nnyigide, O. S., Nnyigide, T. O., Lee, S. G., & Hyun, K. (2020). Combinatorial Effect of Ligand and Ligand-Binding Site Hydrophobicities on Binding Affinity.

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Validation

Crystal Structure Analysis of Piperazine Dihydrochloride Salts: A Comparative Guide

Introduction Piperazine and its derivative salts are foundational pharmacophores in drug development, widely utilized as anthelmintic agents and chemical intermediates. Among these, piperazine dihydrochloride (PDHC) stan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine and its derivative salts are foundational pharmacophores in drug development, widely utilized as anthelmintic agents and chemical intermediates. Among these, piperazine dihydrochloride (PDHC) stands out due to its enhanced aqueous solubility and solid-state stability compared to the free base. Understanding the crystallographic packing of PDHC is critical for formulation scientists, as variations in hydration states (e.g., monohydrate vs. anhydrous) directly impact the physicochemical properties, bioavailability, and shelf-life of the active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of piperazine dihydrochloride monohydrate (PDHC-MH) against alternative forms, such as the piperazine free base and deuterated analogs. We detail the crystallographic methodologies and the mechanistic reasoning behind the observed supramolecular architectures.

Structural Comparison: PDHC-MH vs. Alternatives

The crystal structure of a pharmaceutical salt dictates its macroscopic properties and stability profile.

Piperazine Dihydrochloride Monohydrate (PDHC-MH)

Crystallizing in the monoclinic C2/c space group, PDHC-MH features a highly ordered supramolecular network . The piperazinium dication adopts a stable chair conformation with a center of symmetry. The primary structural motif consists of 1D chains of piperazinium dications linked to chloride ions via strong N-H···Cl hydrogen bonds along the [110] and[1-10] directions. The water of crystallization resides on twofold axes within the channels formed by these crossed chains, engaging in weaker O-H···Cl interactions . This channel-water configuration allows for high mobility of the water molecules, which acts as a structural buffer, preventing lattice collapse during minor thermal fluctuations.

Piperazine Free Base (Anhydrous)

In contrast, the anhydrous piperazine free base crystallizes in an orthorhombic pseudo-cubic close-packed array . The structure is dominated by N-H···N hydrogen-bonded chains that link to form 2D sheets. Because it lacks the stabilizing ionic interactions and the rigid hydrogen-bonding network provided by the chloride ions and water molecules in PDHC-MH, the free base is highly hygroscopic and susceptible to atmospheric degradation. This makes the free base significantly less ideal for long-term pharmaceutical storage compared to the dihydrochloride salt.

Piperazine-d8 Dihydrochloride

Isotopic substitution offers another alternative for specialized analytical applications (e.g., NMR solvents or mass spectrometry internal standards). The deuterated variant maintains the same fundamental chair conformation and C2/c packing but exhibits a slightly altered thermal decomposition profile (318–320 °C) due to the isotopic mass effect on molecular vibrational frequencies .

Quantitative Data Comparison

The following table summarizes the crystallographic and physicochemical parameters of these forms to facilitate objective comparison.

PropertyPiperazine Dihydrochloride MonohydratePiperazine Free BasePiperazine-d8 Dihydrochloride
Chemical Formula C₄H₁₂N₂²⁺ · 2Cl⁻ · H₂OC₄H₁₀N₂C₄D₈H₂N₂ · 2HCl
Molecular Weight 177.07 g/mol 86.14 g/mol 167.11 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic (Isostructural)
Space Group C2/cPbcaC2/c
Primary H-Bonding N-H···Cl (1D chains)N-H···N (2D sheets)N-D···Cl (1D chains)
Thermal Stability Stable up to dehydration tempVolatile / HygroscopicDecomposes at 318–320 °C
Key Application Anthelmintic API Uric acid solvent (historical)MS internal standard

Experimental Methodologies: Crystallization and SCXRD Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the preparation and single-crystal X-ray diffraction (SCXRD) analysis of PDHC-MH.

Step 1: Controlled Co-Crystallization
  • Procedure : Dissolve anhydrous piperazine (1 molar equivalent) in absolute ethanol. Slowly add concentrated hydrochloric acid (37% in water, 2.5 molar equivalents) dropwise while maintaining the solution in an ice bath. Allow the solution to undergo slow evaporation at room temperature.

  • Causality & Expertise : The use of an ice bath controls the exothermic protonation reaction, preventing localized boiling and thermal degradation of the amine. Slow evaporation is critical; it maintains a low state of supersaturation, which provides the thermodynamic conditions necessary for the slow, ordered deposition of molecules onto the crystal lattice. This minimizes point defects and yields diffraction-quality single crystals.

Step 2: Crystal Harvesting and Mounting
  • Procedure : Select a transparent, block-shaped crystal under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

  • Causality & Expertise : The cryo-oil serves a dual purpose: it prevents the loss of the channel-bound water molecules (efflorescence) during handling and acts as a rigid, amorphous matrix when flash-cooled, minimizing mechanical stress and ice-ring formation on the crystal.

Step 3: Data Collection via SCXRD
  • Procedure : Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector and a nitrogen cold stream set to 150 K. Collect intensity data using Mo-Kα radiation (λ = 0.71073 Å).

  • Causality & Expertise : Collecting data at cryogenic temperatures (150 K) significantly reduces the thermal vibrations of the atoms (the Debye-Waller factor). This enhances the high-angle diffraction intensities, allowing for the precise location of light atoms—particularly the highly mobile hydrogen atoms of the water molecules, which were unresolvable in early room-temperature photographic studies.

Step 4: Structure Solution and Refinement (Self-Validation)
  • Procedure : Solve the structure using direct methods and refine using full-matrix least-squares on F². Locate the water hydrogen atoms from the difference Fourier map and refine with a restrained bond distance (e.g., 0.85 Å).

  • Causality & Expertise : Restraining the O-H bond distances is necessary because X-rays scatter from electron clouds, which are shifted toward the more electronegative oxygen atom, making the apparent X-ray O-H bond artificially short. Validating the model via the final R-factor and Goodness-of-Fit (GoF) ensures chemical realism in the final hydrogen-bonding model, forming a self-validating analytical system.

Visualizations

Workflow A 1. Co-Crystallization (Slow Evaporation) B 2. Crystal Mounting (Cryo-oil Coating) A->B C 3. SCXRD Data Collection (150 K, Mo-Kα) B->C D 4. Structure Refinement (Least-Squares on F²) C->D

Step-by-step experimental workflow for the crystallization and SCXRD analysis of PDHC-MH.

H_Bonding P Piperazinium Dication (Chair Conformation) C Chloride Anions (Lattice Nodes) P->C N-H···Cl (Strong, 1D Chains) W Water Molecule (Channel Bound) P->W Steric Channel Formation W->C O-H···Cl (Weak, Cross-linking)

Logical relationship of the supramolecular hydrogen-bonding network in PDHC-MH.

Conclusion

The structural analysis of piperazine dihydrochloride salts reveals that the monohydrate form (PDHC-MH) offers a highly stable, ionically cross-linked network superior to the free base for pharmaceutical applications. The strategic incorporation of water molecules into the crystal channels, stabilized by O-H···Cl interactions, mitigates the hygroscopicity seen in the free base while maintaining API integrity. Formulators must carefully control crystallization conditions to leverage these structural advantages.

References

  • Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001). Redetermination of piperazine dihydrochloride monohydrate. Acta Crystallographica Section E. URL: [Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B. URL:[Link]

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